4-Amino-6-phenyl-1,6-dihydro-1,3,5-triazine-2-thiol
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Overview
Description
“4-Amino-6-phenyl-1,6-dihydro-1,3,5-triazine-2-thiol” is a derivative of triazine, a class of heterocyclic compounds . Triazines and their derivatives are known for their wide range of biological activities, including antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, and anti-protozoal properties .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a triazine ring substituted with an amino group, a phenyl group, and a thiol group . The molecular formula is C9H10N4S, and the molecular weight is 206.27 .Scientific Research Applications
Antithyroidal Agents
4-Amino-6-phenyl-1,6-dihydro-1,3,5-triazine-2-thiol derivatives have been explored for their antithyroidal activities. Specifically, 1‐aryl‐2‐amino/hydrazino‐4‐phenyl‐1,6‐dihydro‐1,3,5‐triazine‐6‐thiones and related compounds demonstrate appreciable antithyroidal activity (Prasad & Srivastava, 1993).
Reaction Mechanisms
The compound has been part of studies investigating its reaction mechanisms. For instance, its reaction with benzaldehyde has been analyzed both experimentally and theoretically, revealing insights into its chemical structure and behavior (Sachdeva, Dolzhenko, & Chui, 2008).
Interaction with Thioamides
Its interactions with thioamides have been studied, leading to the formation of 6-alkyl(or aryl)-4-amino(or arylamino)-1,3,5-triazine-2-thiols and amidino(or arylamidino)thioureas. This research provides insights into the chemical processes and potential applications of the compound (Joshua & Rajan, 1974).
Anesthetic Interactions in Laboratory Rats
A study investigated the effect of 5-(4-(tret-butyl)phenyl)-4-R-amino-4H-1,2,4-triazole-3-thiols, related to our compound, on the duration of thiopental-sodium narcosis in laboratory rats. This research could have implications in understanding the biological effects of similar compounds (Aksyonova-Seliuk et al., 2016).
Antimicrobial Screening
Derivatives of this compound have been synthesized and tested for antimicrobial activity, demonstrating moderate to good activity against various micro-organisms. This application highlights its potential in developing new antimicrobial agents (Rana, Patel, Mistry, & Desai, 2009).
Synthesis of Derivatives
There have been various studies on the synthesis of 1,3,5-triazine derivatives, including the compound , which are crucial for understanding its properties and potential applications in different scientific fields (Zhang Li-hu, 2014).
Antibacterial Activity
Research has been conducted on novel 4-Aryl-2-thioxo-3,4-dihydro-1H-pyrimido[1,2-a][1,3,5]triazin-6(2H)-ones and related compounds for their antibacterial activity, with significant findings against E. coli and S. aureus cultures (Do Van Quy et al., 2022).
Safety and Hazards
Safety data for “4-Amino-6-phenyl-1,6-dihydro-1,3,5-triazine-2-thiol” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Mechanism of Action
Target of Action
The primary targets of 4-Amino-6-phenyl-1,6-dihydro-1,3,5-triazine-2-thiol are currently unknown. This compound is used for research purposes
Mode of Action
Triazine derivatives are known to interact with various biological targets through hydrogen bonding and other non-covalent interactions .
Biochemical Pathways
Some 1,3,5-triazine derivatives have been found to have potential use as siderophore (microbial iron shelter) mediated drugs
Pharmacokinetics
As a research chemical , it is likely that these properties would vary based on the specific experimental conditions and administration routes.
Result of Action
As a research chemical , its effects would likely depend on the specific experimental conditions and biological targets.
Properties
IUPAC Name |
4-amino-2-phenyl-2,5-dihydro-1H-1,3,5-triazine-6-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c10-8-11-7(12-9(14)13-8)6-4-2-1-3-5-6/h1-5,7H,(H4,10,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCPIPXWOPQHLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2NC(=S)NC(=N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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